molecular formula C20H18N4OS B12180210 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B12180210
M. Wt: 362.4 g/mol
InChI Key: LWQUXFBUGGOHPS-UHFFFAOYSA-N
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Description

Structural Characterization of N-(5-Benzyl-1,3,4-Thiadiazol-2-yl)-3-(1H-Indol-1-yl)Propanamide

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is This compound , reflecting its hybrid architecture. The name is derived from the parent 1,3,4-thiadiazole ring substituted at position 5 with a benzyl group and at position 2 with a propanamide side chain. The propanamide moiety is further functionalized with a 1H-indol-1-yl group at the third carbon. Key identifiers include:

  • Molecular formula : C₂₀H₁₈N₄OS
  • Molar mass : 362.4 g/mol
  • SMILES : C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43.

Molecular Architecture: Thiadiazole-Indole Hybrid Scaffold

The molecule features two distinct heterocyclic systems:

  • 1,3,4-Thiadiazole core : A five-membered ring containing two nitrogen atoms and one sulfur atom. The benzyl group (-CH₂C₆H₅) is attached to position 5, while the propanamide side chain is bonded to position 2.
  • Indole moiety : A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The indole is linked to the propanamide via its nitrogen atom at position 1.

The conjugation between the thiadiazole’s electron-deficient π-system and the indole’s electron-rich aromatic system creates a hybrid scaffold with unique electronic properties, influencing its reactivity and potential intermolecular interactions.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR)

Spectroscopic data for this compound have been experimentally validated and computationally modeled:

Table 1: Key Spectroscopic Signatures
Technique Observed Signals Assignment
¹H NMR δ 8.50 (s, 1H), δ 7.60–7.20 (m, 9H), δ 4.35 (s, 2H), δ 3.90 (t, 2H), δ 2.75 (t, 2H) Amide NH; aromatic protons (indole, benzyl); CH₂ groups (propanamide, benzyl)
¹³C NMR δ 170.2 (C=O), δ 150.1–110.3 (aromatic carbons), δ 45.5 (CH₂), δ 35.1 (CH₂) Carbonyl carbon; aromatic carbons; aliphatic CH₂ groups
FT-IR 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N/C=S) Amide N-H; carbonyl; thiadiazole ring vibrations

The ¹H NMR spectrum confirms the presence of aromatic protons from both the indole and benzyl groups, while the ¹³C NMR spectrum resolves the carbonyl carbon at δ 170.2 ppm, characteristic of the amide functional group.

X-ray Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for this compound are not publicly available, but computational models predict a planar thiadiazole ring with slight puckering due to steric interactions between the benzyl and indole groups. The propanamide linker adopts a staggered conformation, minimizing torsional strain. Key bond lengths include:

  • C=O bond : 1.23 Å
  • C-N (amide) : 1.33 Å
  • S-C (thiadiazole) : 1.70 Å.

Computational Chemistry Insights: DFT Optimization and Electron Density Mapping

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability.
  • Electrostatic potential (MEP) : The thiadiazole sulfur and amide oxygen exhibit regions of high electron density, suggesting nucleophilic reactivity.
Figure 1: DFT-Optimized Geometry

The optimized structure shows intramolecular hydrogen bonding between the amide NH and the thiadiazole nitrogen (distance: 2.1 Å), stabilizing the molecular conformation.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide

InChI

InChI=1S/C20H18N4OS/c25-18(11-13-24-12-10-16-8-4-5-9-17(16)24)21-20-23-22-19(26-20)14-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2,(H,21,23,25)

InChI Key

LWQUXFBUGGOHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43

Origin of Product

United States

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide is a synthetic compound notable for its unique structural features that integrate an indole moiety with a thiadiazole ring. This combination is believed to enhance its biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C21H20N4OSC_{21}H_{20}N_{4}OS with a molecular weight of approximately 376.5 g/mol .

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Indole Moiety : Frequently associated with interactions in biological systems, contributing to the compound's potential efficacy against various diseases.

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain derivatives demonstrate higher antibacterial activity than established antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaActivity Level
A2Staphylococcus aureusHigh
B2Escherichia coliModerate
A4Pseudomonas aeruginosaSignificant

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The compound has been shown to inhibit cancer cell proliferation by targeting specific enzymes and receptors involved in tumor growth. For example, studies have indicated that similar thiadiazole derivatives can inhibit 15-lipoxygenase, an enzyme linked to cancer progression .

Case Study: Cytotoxicity Evaluation
In a comparative study using MTT assays on different cancer cell lines (PC3, HT29, SKNMC), certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin. This suggests a promising profile for further development as anticancer agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds, including N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide, exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Notable Effects
Prototype 5dHeLa0.37Induces apoptosis
Prototype 5gHeLa0.73Cell cycle arrest
Prototype 5kHeLa0.95Potent cytotoxicity

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Compounds with similar structural features have shown efficacy against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical methods involving the reaction of benzyl thioketone with indole derivatives under specific conditions to yield the desired product.

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry Research demonstrated the synthesis of a series of thiadiazole derivatives that were tested for anticancer activity against multiple cell lines. The results indicated that certain derivatives significantly outperformed standard chemotherapeutics like sorafenib, particularly in inducing apoptosis in HeLa cells .

Case Study 2: Antibacterial Properties

Research conducted on related compounds showed that the presence of the thiadiazole ring enhances the antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. In studies of analogous thiadiazole-amides, hydrolysis with HCl in methanol (e.g., 4M HCl, 60°C, 6 hours) cleaves the amide bond, yielding 3-(1H-indol-1-yl)propanoic acid and 5-benzyl-1,3,4-thiadiazol-2-amine . This reaction is critical for modifying the compound’s core structure.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductsYieldReference
Acidic hydrolysis4M HCl, MeOH, 60°C, 6 hours3-(1H-indol-1-yl)propanoic acid + 5-benzyl-1,3,4-thiadiazol-2-amine85–90%
Basic hydrolysisNaOH (aq.), refluxNot reported for this compound; analogous yields ~70% in similar systems

Oxidation Reactions

The indole moiety is susceptible to oxidation. In structurally related compounds, treatment with KMnO₄ under acidic conditions oxidizes the indole’s pyrrole ring, forming hydroxylated or quinone-like derivatives. For example:

  • Reaction : Oxidation with 0.1M KMnO₄ in H₂SO₄ (1:1 v/v) at 25°C for 24 hours.

  • Product : 3-(1H-indol-1-yl)propanamide with a hydroxyl group at the indole C-5 position.

Key Mechanistic Insight :
The reaction proceeds via electrophilic attack on the electron-rich indole ring, followed by ring opening or hydroxylation .

Acylation

The secondary amine in 5-benzyl-1,3,4-thiadiazol-2-amine (a hydrolysis product) can be re-acylated. For instance, coupling with activated carboxylic acids (e.g., using EDCI/HOBt in DMF) generates modified amides :

Example :

  • Reagent : Benzoyl chloride, pyridine, 0°C → 25°C, 12 hours.

  • Product : N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide .

Substitution at the Thiadiazole Ring

The thiadiazole’s sulfur atom participates in nucleophilic substitutions. In one study, treatment with benzylamine in DMF at 80°C replaced the sulfur with a benzylamino group, though yields were moderate (∼55%) .

Table 2: Substitution Reactions

Target SiteReagent/ConditionsProductYieldReference
Thiadiazole sulfurBenzylamine, DMF, 80°C, 24 hours2-Benzylamino-5-benzyl-1,3,4-thiadiazole55%
Indole C-3HNO₃/H₂SO₄, 0°C3-Nitro-indole derivativeNot reported

Stability Under Synthetic Conditions

The compound demonstrates sensitivity to:

  • Light : Prolonged exposure causes decomposition (∼15% over 48 hours).

  • Heat : Degrades above 150°C, forming indole and thiadiazole fragments.

Comparative Reactivity of Structural Analogs

Table 3: Reactivity Trends in Analogous Compounds

Compound ModificationReactivity Enhancement ObservedReference
Methoxy substitution (indole)Increased oxidation resistance
Trifluoromethyl (thiadiazole)Enhanced electrophilic substitution

Comparison with Similar Compounds

Substituents on the 1,3,4-Thiadiazole Ring

  • The sulfhydryl (-SH) group at the propanamide terminus offers redox activity, useful in targeting cysteine proteases or metal-containing enzymes .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide : The ethyl group reduces steric hindrance compared to benzyl, possibly increasing membrane permeability. The phenyl substituent on the propanamide linker may engage in π-π stacking interactions, differing from the indole’s hydrogen-bonding capability .
  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide (2h) : Cyclopropyl substitution enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles. The indol-3-yl group (vs. indol-1-yl in the target compound) alters electronic distribution, affecting binding modes .

Modifications to the Indole Moiety

  • The tetrahydrofuran substituent on the thiadiazole introduces stereochemical complexity, impacting target selectivity .
  • N-((S)-1-Cyano-3-phenylpropyl)-3-(5-fluoro-1H-indol-1-yl)propanamide (4b): Fluorination at indole position 5 improves metabolic stability and bioavailability. The cyano group on the propyl chain enhances electrophilicity, favoring covalent interactions with nucleophilic residues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* Predicted Solubility (mg/mL)*
Target Compound 392.5 Benzyl-thiadiazole, Indole-propanamide 3.2 <0.1 (DMSO)
AZM-SH 293.3 Sulfamoyl, Sulfhydryl 1.8 2.5 (Water)
N-(5-Ethyl-thiadiazol-2-yl)-3-phenylpropanamide 261.3 Ethyl-thiadiazole, Phenyl-propanamide 2.9 0.5 (DMSO)
Compound 2h 367.4 Cyclopropyl-thiadiazole, Indol-3-yl 3.5 <0.1 (DMSO)
Compound 4b 404.4 Fluoro-indole, Cyano-propyl 3.0 0.2 (DMSO)

*Predicted using ChemAxon software; DMSO = dimethyl sulfoxide.

Preparation Methods

Thiadiazole Core Synthesis

The 5-benzyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of thiosemicarbazide with benzyl-substituted carbonyl compounds. Source specifies using 3-methylbenzyl chloride and 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at 80–100°C for 6–12 hours. Yields typically range from 65% to 78% after recrystallization.

Reaction Equation :
Thiosemicarbazide+Benzyl chloride derivativeBase, DMF5-Benzyl-1,3,4-thiadiazol-2-amine\text{Thiosemicarbazide} + \text{Benzyl chloride derivative} \xrightarrow{\text{Base, DMF}} \text{5-Benzyl-1,3,4-thiadiazol-2-amine}

Propanamide Linkage Formation

The amide bond between the thiadiazole amine and 3-(1H-indol-1-yl)propanoic acid is formed via carbodiimide-mediated coupling. Source details using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0–5°C, achieving 70–85% yield after column chromatography.

Critical Parameters :

  • Molar ratio of EDCI to carboxylic acid: 1.2:1

  • Reaction time: 4–6 hours

  • pH control (6.5–7.5) to minimize side reactions.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies show that DMF enhances reaction rates for thiadiazole formation but requires post-reaction purification to remove residual solvent. Dichloromethane, while slower, minimizes byproducts in amide coupling.

Table 1: Solvent Optimization for Amide Coupling

SolventTemperature (°C)Yield (%)Purity (%)
DMF256892
DCM0–58298
THF255889

Data aggregated from.

Catalytic Additives

The addition of DMAP (4-dimethylaminopyridine) as a catalyst improves amidation efficiency by 15–20%, reducing reaction time to 3 hours.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Exothermicity : Controlled addition of benzyl chloride derivatives to prevent thermal runaway.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

  • Waste Management : Solvent recovery systems for DMF and DCM reduce environmental impact.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic methods:

Table 2: Spectral Data for this compound

TechniqueKey Signals
¹H NMR δ 7.68 (s, 1H, indole H-2), 4.27 (m, 2H, CH₂ benzyl), 3.16 (m, 2H, CH₂ amide)
IR (cm⁻¹) 1650 (C=O amide), 1540 (C=N thiadiazole), 740 (C-S-C)
HPLC Retention time: 8.2 min (99.2% purity, C18 column, acetonitrile:H₂O 70:30)

Data from.

Challenges and Mitigation

Byproduct Formation

  • Oxidation of Thiadiazole : Minimized by conducting reactions under nitrogen.

  • Indole Ring Degradation : Acidic conditions are avoided during amide coupling.

Yield Limitations

  • Steric Hindrance : Bulky benzyl groups reduce coupling efficiency; microwave-assisted synthesis increases yields to 88%.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables iterative amide bond formation, though scalability remains challenging.

Enzymatic Catalysis

Pilot studies using lipase B from Candida antarctica show 60% yield under mild conditions (pH 7.0, 30°C), offering a greener alternative.

Q & A

Basic Question

  • 1H/13C NMR : Assign peaks for the indole NH (~δ 12.8 ppm), thiadiazole protons (δ 7.2–7.5 ppm), and propanamide backbone (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Validate bond lengths and angles (e.g., C(9)-N(1) = 1.376 Å, C(9)-N(1)-C(19) = 124.87°) to confirm spatial arrangement .
  • IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Table 1 : Key bond parameters from XRD (compound 3a in )

Bond/AngleExperimentalCalculated (DFT/B3LYP)
C(9)-N(1) (Å)1.3761.372
C(9)-N(1)-C(19) (°)124.87125.12

How can computational methods like DFT be validated against experimental data for this compound’s geometry and reactivity?

Advanced Question

  • Geometry Optimization : Use B3LYP/6-31G(d) basis sets to optimize the structure. Compare calculated bond lengths/angles with XRD data (e.g., <0.01 Å deviation for C-N bonds) .
  • Reactivity Prediction : Perform Fukui analysis to identify electrophilic/nucleophilic sites. For example, the indole C3 position is reactive due to electron-rich π-systems .
  • Validation Metrics : Calculate RMSD (root-mean-square deviation) between experimental and computational structures (acceptable if <0.05 Å) .

What strategies address low yields in the coupling steps during synthesis, particularly for the thiadiazole-indole linkage?

Advanced Question

  • Catalytic Enhancement : Introduce phase-transfer catalysts (e.g., TBAB) to improve solubility of intermediates in polar aprotic solvents like DMF .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours (reflux) to 30 minutes (100°C, 300 W), improving yield by 15–20% .
  • Byproduct Removal : Use flash chromatography (DCM:MeOH 95:5) to isolate the target compound from unreacted diazonium salts .

How can researchers resolve contradictions between computational predictions of bioactivity and experimental results for this compound?

Advanced Question

  • Bioactivity Assay Design : Test against bacterial strains (e.g., E. coli, Xanthomonas) using agar diffusion. Compare with computational predictions (e.g., molecular docking against bacterial enzymes) .
  • Data Discrepancy Analysis :
    • If computational models suggest high binding affinity but experimental IC₅₀ is poor, re-evaluate solvation effects or protonation states in docking simulations.
    • Validate with isothermal titration calorimetry (ITC) to measure actual binding constants .
  • Case Study : Indole-imidazole hybrids showed computational promise but required structural tweaks (e.g., nitro group addition) to achieve experimental antibacterial activity .

What are the implications of tautomerism in the thiadiazole and indole moieties for this compound’s stability and reactivity?

Advanced Question

  • Thiadiazole Tautomers : The 1,3,4-thiadiazole ring can exhibit thione-thiol tautomerism, affecting hydrogen-bonding capacity. Use ¹H NMR (DMSO-d₆) to detect tautomeric shifts (δ 12.5–13.5 ppm for NH) .
  • Indole Protonation : The indole NH may protonate under acidic conditions, altering solubility. Monitor via pH-dependent UV-Vis (λmax shifts ~10 nm in pH 2 vs. pH 7) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess tautomer-driven decomposition .

How can researchers design derivatives to enhance the compound’s antioxidant or antibacterial properties?

Advanced Question

  • Antioxidant Modification : Introduce hydroxyl groups at the indole C5 position to improve radical scavenging (e.g., IC₅₀ of 25 µM for hydroxylated analogues vs. 50 µM for parent compound) .
  • Antibacterial SAR : Replace the benzyl group with sulfonamide (e.g., 5-sulfamoyl-1,3,4-thiadiazole) to enhance Gram-negative activity, as seen in carbonic anhydrase inhibitors .
  • Table 2 : Structure-Activity Relationship (SAR) Guidelines
ModificationObserved EffectReference
Indole C3 halogenation↑ Lipophilicity, ↑ membrane penetration
Thiadiazole S→O substitution↓ Toxicity, ↑ solubility

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Advanced Question

  • Matrix Interference : Use LC-MS/MS with deuterated internal standards (e.g., D₅-benzyl analog) to correct for ion suppression in plasma .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 333→215 for the parent ion) with a LOQ of 10 ng/mL .
  • Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% methanol elution improves recovery (>90%) compared to protein precipitation .

How does the compound’s conformation (e.g., cis/trans amide bonds) influence its interaction with biological targets?

Advanced Question

  • Amide Bond Rotamers : Use NOESY NMR to detect spatial proximity between the indole H and propanamide CH₂ groups. A trans conformation is favored in bioactive states .
  • Docking Studies : Compare binding energies of cis/trans conformers to target enzymes (e.g., carbonic anhydrase XII). Trans conformers show 2–3 kcal/mol lower energy due to better H-bond alignment .

What methodologies are recommended for analyzing degradation products under stressed conditions (e.g., light, heat)?

Advanced Question

  • Forced Degradation : Expose to UV light (254 nm, 48 hours) and analyze via HPLC-PDA. Major degradation products include de-benzylated thiadiazole and oxidized indole .
  • Stability-Indicating Methods : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to resolve degradants. Validate specificity per ICH Q2(R1) .

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